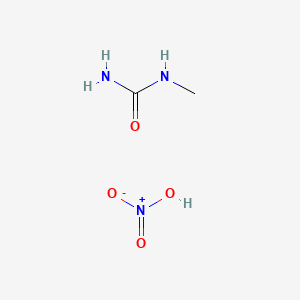
Nitric acid--N-methylurea (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid–N-methylurea (1/1) is a compound formed by the combination of nitric acid and N-methylurea in a 1:1 molar ratio Nitric acid, a highly corrosive and strong oxidizing agent, is widely used in various industrial processes N-methylurea, on the other hand, is an organic compound with applications in pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–N-methylurea (1/1) involves the reaction of nitric acid with N-methylurea under controlled conditions. Typically, the reaction is carried out in an aqueous medium at a temperature range of 0-25°C to prevent decomposition. The reaction can be represented as follows:
HNO3+CH3NHCONH2→CH3NHCONH2NO3
Industrial Production Methods: Industrial production of nitric acid–N-methylurea (1/1) involves the careful handling of concentrated nitric acid and N-methylurea. The process requires precise control of temperature and concentration to ensure the formation of the desired product without side reactions. The use of high-purity reagents and advanced mixing techniques is essential to achieve consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Nitric acid–N-methylurea (1/1) undergoes various chemical reactions, including:
Oxidation: The nitric acid component can oxidize organic substrates, leading to the formation of nitro compounds.
Reduction: Under specific conditions, the compound can be reduced to form amines and other derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, forming substituted ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like amines and alcohols are used in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Nitro compounds and nitrates.
Reduction: Amines and hydroxylamines.
Substitution: Substituted ureas and carbamates.
Applications De Recherche Scientifique
Nitric acid–N-methylurea (1/1) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitro and amino derivatives.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of nitric acid–N-methylurea (1/1) involves the interaction of its nitric acid component with various molecular targets. Nitric acid acts as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. This leads to the formation of reactive intermediates that can participate in further chemical transformations. The urea moiety can interact with nucleophiles, forming stable adducts and facilitating substitution reactions.
Comparaison Avec Des Composés Similaires
Nitrosoureas: Compounds like N-nitrosourea share structural similarities and exhibit similar reactivity patterns.
N-Methylcarbamates: These compounds have a similar urea backbone and participate in analogous chemical reactions.
Nitroalkanes: These compounds contain nitro groups and undergo similar oxidation and reduction reactions.
Uniqueness: Nitric acid–N-methylurea (1/1) is unique due to its combination of a strong oxidizing agent (nitric acid) with an organic urea derivative. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Propriétés
Numéro CAS |
598-11-8 |
|---|---|
Formule moléculaire |
C2H7N3O4 |
Poids moléculaire |
137.10 g/mol |
Nom IUPAC |
methylurea;nitric acid |
InChI |
InChI=1S/C2H6N2O.HNO3/c1-4-2(3)5;2-1(3)4/h1H3,(H3,3,4,5);(H,2,3,4) |
Clé InChI |
OYPQRMVCANVXGY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)


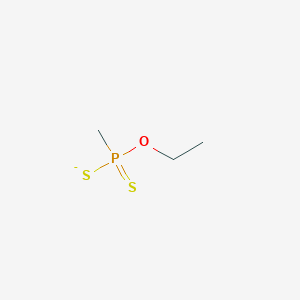
![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)

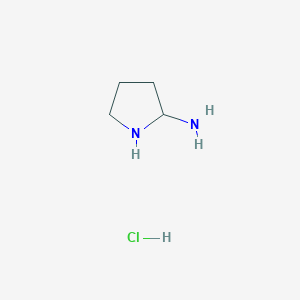
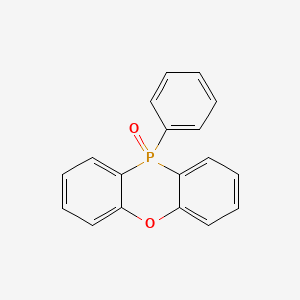
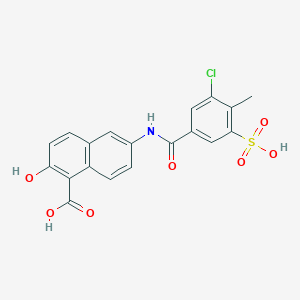
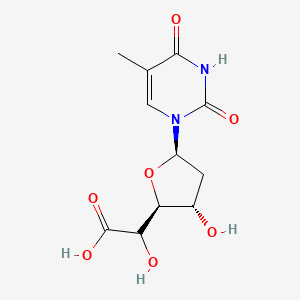
![Thieno[3,2-f][1,3]benzothiazole](/img/structure/B14754807.png)
![(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
